molecular formula C10H11FO3 B1316337 Ethyl 2-(3-fluorophenoxy)acetate CAS No. 777-70-8

Ethyl 2-(3-fluorophenoxy)acetate

Cat. No.: B1316337
CAS No.: 777-70-8
M. Wt: 198.19 g/mol
InChI Key: UOUDEEISQIAYSK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenoxy)acetate is an organic compound belonging to the class of phenol ethers. It has garnered significant attention in recent years due to its diverse applications in various fields such as medical research, environmental research, and industrial research. The molecular formula of this compound is C10H11FO3, and it has a molecular weight of 198.19 g/mol.

Mechanism of Action

Target of Action

Ethyl 2-(3-fluorophenoxy)acetate is a synthetic compound that primarily targets the enzyme protoporphyrinogen oxidase (PPO) . PPO is a key enzyme involved in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals .

Mode of Action

The compound acts as a PPO inhibitor . By inhibiting the activity of PPO, it disrupts the heme and chlorophyll biosynthesis pathways, leading to the accumulation of protoporphyrin IX, a highly photodynamic compound. This accumulation causes lipid peroxidation and membrane disruption, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . The inhibition of PPO disrupts these pathways, leading to the accumulation of protoporphyrin IX. This compound, when exposed to light, produces reactive oxygen species that cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

The metabolism and excretion of this compound would largely depend on the specific organism and environmental conditions .

Result of Action

The inhibition of PPO by this compound leads to the accumulation of protoporphyrin IX, causing cellular oxidative damage and ultimately cell death . This makes the compound effective as a herbicide, controlling the growth of unwanted plants .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide can be affected by factors such as soil type, temperature, and rainfall . Furthermore, the compound’s stability could be influenced by factors such as pH and exposure to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-fluorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(3-fluorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Ethyl 2-(3-fluorophenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate: This compound has a similar structure but contains additional fluorine atoms, which may alter its reactivity and applications.

    Ethyl 2-(4-fluorophenoxy)acetate: This compound differs in the position of the fluorine atom on the phenoxy ring, which can influence its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(3-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDEEISQIAYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567904
Record name Ethyl (3-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-70-8
Record name Ethyl 2-(3-fluorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluorophenol (2.24 g, 20.0 mmol) in DMF (40 mL) is added potassium carbonate (3.03 g, 22.0 mmol) and ethyl bromoacetate (2.34 mL, 21.0 mmol), and the mixture is stirred at 70° C. for 18 h. The mixture is cooled to RT, Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled to give 3.2 g of the product 432.
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2.24 g
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3.03 g
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2.34 mL
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40 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 3-fluorophenol (1.2 g, 11.8 mmol) in 20 mL of DMF at 0° C. is added sodium hydride (0.47 g, 10.7 mmol). After stirring for 10 minutes Ethyl bromoacetate (1.2 g, 10.7 mmol) is added dropwise. The reaction is allowed to warm to ambient temperatures and is stirred for 16 hours. To the reaction is added a saturated solution NH4Cl (aq.). The resulting mixture is diluted with EtOAc and H2O. The layers are separted. The organic layer is washed with H2O and a saturated solution NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated to give the product (2 g, 10 mmol) as an oil. 1H NMR (CDCl3, 300 MHz) δ7.22 (m, 1H), 6.65 (m, 3H), 4.61 (s, 2H), 4.27 (q, 2H), 1.24 (t, 3H).
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1.2 g
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0.47 g
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20 mL
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1.2 g
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Synthesis routes and methods IV

Procedure details

A 50 ml three-necked round-bottomed flask equipped with temperature probe and nitrogen bubbler was charged with Sodium Hydride (785 mg, 19.6 mmol) and DMF (10.0 ml) and cooled to 0° C. A solution of 3-Fluorophenol (2.00 g, 17.8 mmol) in DMF (2.0 ml) was added dropwise maintaining reaction temperature below 10° C. The mixture was stirred for an additional 15 minutes then Ethyl bromoacetate (2.48 ml, 22.3 mmol) was added dropwise maintaining the reaction temperature below 10° C. The reaction was stirred at room temperature for 4 hours. The reaction was then concentrated under reduced pressure and the crude product was taken up in Ethyl acetate, washed with water, dried (Na2SO4), filtered, concentrated and further purified via flash chromatography using 4:1/heptane:Ethyl acetate as eluant. Fractions containing product were combined and concentrated to afford (3-Fluoro-phenoxy)-acetic acid ethyl ester (2.26 g, 69%) as a clear oil.
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785 mg
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10 mL
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2 g
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2 mL
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2.48 mL
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Synthesis routes and methods V

Procedure details

3-Fluoro-phenol (100 g, 892 mmol) is dissolved in acetone (250 ml) and after addition of chloro-acetic acid ethyl ester (114 ml, 1.07 mol) and K2CO3 (249 g, 1.78 mol) the mixture is refluxed for 24 h. After cooling down to 0° C., the mixture is filtrated and the filtrate is evaporated under reduced pressure. Yield: 198 g (100%) of a red oil.
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100 g
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250 mL
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114 mL
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249 g
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